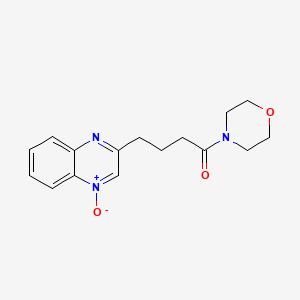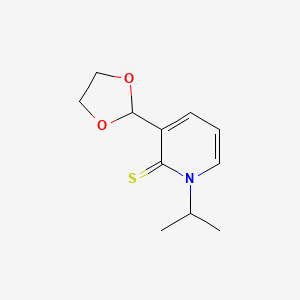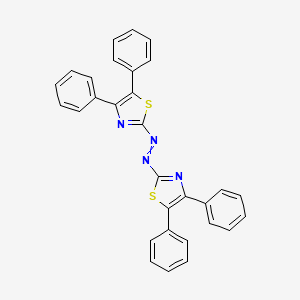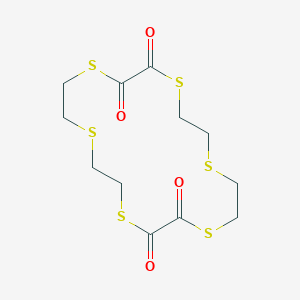
1,4,7,10,13,16-Hexathiacyclooctadecane-2,3,11,12-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10,13,16-Hexathiacyclooctadecane-2,3,11,12-tetrone is a sulfur-containing macrocyclic compound. It is known for its ability to form complexes with transition metal ions, making it a valuable compound in various fields of chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4,7,10,13,16-Hexathiacyclooctadecane-2,3,11,12-tetrone can be synthesized from bis(2-mercaptoethyl) sulfide and ethane-1,1’-thiobis(2-chloroethyl)thio . The reaction typically involves the formation of a macrocyclic ring through a series of nucleophilic substitution reactions.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7,10,13,16-Hexathiacyclooctadecane-2,3,11,12-tetrone undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of sulfur-containing derivatives.
Wissenschaftliche Forschungsanwendungen
1,4,7,10,13,16-Hexathiacyclooctadecane-2,3,11,12-tetrone has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and other metal-dependent biological processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its metal-binding properties.
Industry: It is used in materials science for the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
Wirkmechanismus
The mechanism by which 1,4,7,10,13,16-Hexathiacyclooctadecane-2,3,11,12-tetrone exerts its effects involves its ability to form stable complexes with metal ions. The sulfur atoms in the macrocyclic ring coordinate with metal ions, stabilizing them and altering their chemical reactivity. This coordination can affect various molecular targets and pathways, depending on the specific metal ion and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10,13,16-Hexaoxacyclooctadecane: This compound contains oxygen atoms instead of sulfur and is known for its ability to form complexes with alkali and alkaline earth metals.
1,4,7,10-Tetrathiacyclododecane: A smaller sulfur-containing macrocycle with similar metal-binding properties.
1,4,7-Trithiacyclononane: Another sulfur-containing macrocycle, but with fewer sulfur atoms and a smaller ring size.
Uniqueness
1,4,7,10,13,16-Hexathiacyclooctadecane-2,3,11,12-tetrone is unique due to its larger ring size and higher sulfur content, which allows it to form more stable and diverse metal complexes compared to its smaller counterparts. This makes it particularly valuable in applications requiring strong and specific metal ion binding.
Eigenschaften
CAS-Nummer |
66785-63-5 |
|---|---|
Molekularformel |
C12H16O4S6 |
Molekulargewicht |
416.7 g/mol |
IUPAC-Name |
1,4,7,10,13,16-hexathiacyclooctadecane-2,3,11,12-tetrone |
InChI |
InChI=1S/C12H16O4S6/c13-9-10(14)21-7-3-18-4-8-22-12(16)11(15)20-6-2-17-1-5-19-9/h1-8H2 |
InChI-Schlüssel |
MVKWGJHKTIJXAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=O)C(=O)SCCSCCSC(=O)C(=O)SCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



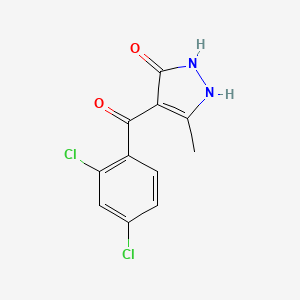
![1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one](/img/structure/B14473210.png)
![N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B14473216.png)
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
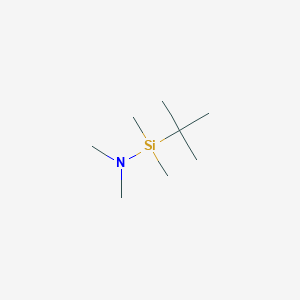

![3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide](/img/structure/B14473243.png)
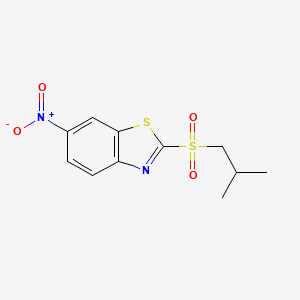

![Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester](/img/structure/B14473257.png)
